(5-Nitrofuran-2-yl)methanamine chemical structure and properties analysis
(5-Nitrofuran-2-yl)methanamine chemical structure and properties analysis
An In-Depth Technical Guide to (5-Nitrofuran-2-yl)methanamine: Structure, Properties, and Applications
Authored by a Senior Application Scientist
Foreword
In the landscape of antimicrobial research, the nitrofuran scaffold remains a cornerstone of significant therapeutic value.[1][2][3] These synthetic compounds possess a broad spectrum of activity, a feature attributable to their unique mechanism of action.[4] This guide focuses on a pivotal member of this class: (5-Nitrofuran-2-yl)methanamine. While not a frontline drug itself, this molecule serves as a critical building block and a fundamental structural motif for a multitude of more complex derivatives with potent biological activities.[5][6] Our objective here is not merely to list data but to provide a cohesive understanding of this compound's chemistry, its biological relevance, and the experimental rationale that guides its study and application. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of the nitrofuran core in their work.
Molecular Identity and Physicochemical Characteristics
The foundational step in understanding any chemical entity is to characterize its structure and physical properties. (5-Nitrofuran-2-yl)methanamine is defined by a furan ring substituted with a nitro group at the 5-position and a methanamine (aminomethyl) group at the 2-position. The electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity and biological activity of the entire molecule.
The core structure is depicted below:
Chemical Structure:

This structure is fundamental to its role as a versatile synthetic intermediate and to the biological action of its derivatives. Its key identifiers and physicochemical properties, primarily documented for its more stable hydrochloride salt form, are summarized in the table below.
Table 1: Physicochemical Properties of (5-Nitrofuran-2-yl)methanamine and its Hydrochloride Salt
| Property | Value | Source(s) |
| IUPAC Name | (5-nitrofuran-2-yl)methanamine | [7][8] |
| Synonyms | (5-nitro-2-furyl)methanamine; 2-Aminomethyl-5-nitrofuran | |
| CAS Number | 39221-63-1 (for Hydrochloride Salt) | [7] |
| Molecular Formula | C₅H₆N₂O₃ (Free Base) | [8] |
| Molecular Weight | 142.11 g/mol (Free Base) | [8] |
| Molecular Formula | C₅H₇ClN₂O₃ (Hydrochloride Salt) | [7] |
| Molecular Weight | 178.57 g/mol (Hydrochloride Salt) | [7] |
| Appearance | Powder | |
| Melting Point | 180-182 °C (Hydrochloride Salt) | |
| Predicted XlogP | 0.1 | [8] |
Note: The hydrochloride salt is commonly used in laboratory settings due to its enhanced stability and handling characteristics compared to the free base.
Synthesis and Mechanistic Rationale
The preparation of (5-Nitrofuran-2-yl)methanamine is a critical process for its use in further derivatization. A common and logical approach involves the reductive amination of 5-nitrofuran-2-carbaldehyde, a readily available starting material.[5][9] This method is efficient and provides a direct route to the primary amine.
Workflow: Synthesis via Reductive Amination
The diagram below outlines the key steps in a typical laboratory-scale synthesis.
Caption: Synthetic workflow for (5-Nitrofuran-2-yl)methanamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative methodology. Researchers must adapt it based on specific laboratory conditions and safety assessments.
Objective: To synthesize (5-Nitrofuran-2-yl)methanamine from 5-nitrofuran-2-carbaldehyde.
Materials:
-
5-nitrofuran-2-carbaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (Anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitrofuran-2-carbaldehyde (1 eq.) and ammonium chloride (1.5 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Methanol is a suitable polar solvent for the reactants. An inert atmosphere prevents side reactions. Ammonium chloride serves as the ammonia source for imine formation.
-
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq.) portion-wise.
-
Rationale: NaBH₃CN is a selective reducing agent that is stable in mildly acidic to neutral conditions and preferentially reduces the C=N bond of the imine over the aldehyde's C=O bond. The portion-wise addition controls the reaction rate and temperature.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases. This neutralizes excess reducing agent.
-
Workup - pH Adjustment & Extraction: Adjust the pH of the aqueous solution to >10 with 2M NaOH. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: Basification deprotonates the amine, making it soluble in the organic solvent (ethyl acetate) for efficient extraction.
-
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.
-
Rationale: This standard procedure removes inorganic salts and polar impurities, yielding the pure amine.
-
Mechanism of Action: The Nitrofuran Paradigm
The antibacterial efficacy of nitrofurans is not inherent to the parent molecule but is realized through its metabolic activation within the target pathogen.[4] This process is a self-validating system: the drug's activity is contingent on the presence of specific bacterial enzymes, lending it a degree of selectivity.
The key steps are:
-
Enzymatic Reduction: The nitro group (NO₂) of the nitrofuran is reduced by bacterial flavoprotein nitroreductases (Type I and Type II).[4][10] This is the rate-limiting and essential first step.
-
Generation of Reactive Intermediates: This reduction process generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamino species, as well as radical anions.
-
Macromolecular Damage: These reactive intermediates are non-specific in their targets and proceed to damage a wide array of bacterial macromolecules. Key targets include:
-
Ribosomal Proteins: Covalent modification of ribosomal proteins leads to the inhibition of protein synthesis.[4]
-
DNA: The intermediates can cause strand breaks and other lesions in bacterial DNA, disrupting replication and transcription.
-
Metabolic Enzymes: Key enzymes, particularly those in the citric acid cycle, are inhibited, leading to a shutdown of cellular respiration.[11]
-
This multi-targeted assault is a significant advantage, as it makes the development of bacterial resistance a much more complex and infrequent event compared to single-target antibiotics.[4]
Caption: Proposed mechanism of action for nitrofuran antibiotics.
Biological Activity and Quantitative Analysis
Derivatives synthesized from the (5-Nitrofuran-2-yl)methanamine scaffold have demonstrated potent activity against a range of pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.[6][12][13] The primary method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compound (e.g., a derivative of (5-Nitrofuran-2-yl)methanamine)
-
Bacterial strain (e.g., M. tuberculosis H37Rv or Staphylococcus aureus ATCC 25923)
-
Appropriate sterile liquid growth medium (e.g., Middlebrook 7H9 broth or Mueller-Hinton broth)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Rifampicin, Isoniazid)[6]
-
Negative control (medium only)
-
Vehicle control (medium with solvent, e.g., DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Rationale: DMSO is a common solvent for organic compounds. The concentration must be high enough to ensure the final solvent concentration in the assay is non-toxic to the bacteria (<1%).
-
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Grow the bacterial strain to a logarithmic phase. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard). Dilute this suspension to achieve the final target inoculum density in the wells (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound, as well as to the positive and vehicle control wells. Add only medium to the negative control wells.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for S. aureus, or several weeks for M. tuberculosis).
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Growth in the vehicle control wells validates that the solvent did not inhibit growth, while no growth in the positive control wells confirms the susceptibility of the strain.
Illustrative Quantitative Data
The following table presents MIC values for representative 5-nitrofuran derivatives, showcasing the potency of this chemical class.
Table 2: In Vitro Antimycobacterial Activity of Selected 5-Nitrofuran-2-yl Derivatives
| Compound ID | Target Organism | MIC (µM) | Reference Compound | MIC (µM) | Source |
| 4r | M. tuberculosis H37Rv (Log-phase) | 0.22 | Isoniazid | 0.66 | [6][12] |
| 4r | M. tuberculosis H37Rv (Log-phase) | 0.22 | Rifampicin | 0.23 | [6][12] |
| 4r | M. tuberculosis H37Rv (Starved) | 13.9 | Isoniazid | >455.8 | [6][12] |
| 4r | M. tuberculosis H37Rv (Starved) | 13.9 | Rifampicin | >75.9 | [6][12] |
*Compound 4r is N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide.[6]
These data powerfully illustrate that derivatives built upon the 5-nitrofuran core can exhibit potency equal to or greater than standard-of-care drugs, particularly against non-replicating or "starved" bacteria, which is a key challenge in treating persistent infections like tuberculosis.[6]
Conclusion and Future Outlook
(5-Nitrofuran-2-yl)methanamine represents a cornerstone chemical entity within medicinal chemistry. Its true value lies not in its direct application, but in its role as a versatile and potent scaffold. The inherent chemical features—a reactive amine handle for derivatization and an activatable nitro group for antimicrobial action—provide a robust platform for drug discovery. The multi-targeted mechanism of action associated with the nitrofuran core offers a compelling strategy to combat the growing threat of antimicrobial resistance. Future research will undoubtedly continue to leverage this scaffold, exploring novel derivatives through late-stage functionalization and chimeric drug design to enhance potency, broaden the spectrum of activity, and improve safety profiles for the next generation of antimicrobial agents.[13][14]
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